2,4,6-Trimethoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

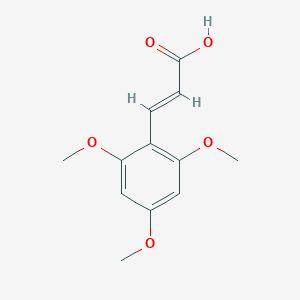

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKRIPFNFIXOK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxycinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a naturally occurring cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[1] As a member of the cinnamic acid derivative family, it has garnered interest for its potential applications in the food, cosmetic, and pharmaceutical industries. Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the methoxy groups on the phenyl ring of this compound imparts unique chemical characteristics that influence its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Identification

The foundational structure of this compound features a phenyl ring substituted with three methoxy groups at positions 2, 4, and 6, and a propenoic acid side chain.

| Identifier | Value |

| IUPAC Name | 3-(2,4,6-Trimethoxyphenyl)prop-2-enoic acid |

| Synonyms | This compound, 3-(2,4,6-Trimethoxyphenyl)acrylic acid |

| Molecular Formula | C₁₂H₁₄O₅ |

| SMILES | COc1cc(OC)c(/C=C/C(=O)O)c(OC)c1[1] |

| InChI | InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+[1] |

| InChIKey | NCPKRIPFNFIXOK-SNAWJCMRSA-N[1] |

| CAS Number | 13063-09-7 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | Powder | [1] |

| Melting Point | 217-218 °C | [2] |

| Boiling Point (Predicted) | 428.2 ± 40.0 °C | [2] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.61 ± 0.21 | [2] |

Spectral Data

Note: The following are predicted and expected spectral characteristics.

-

¹H NMR: Expected signals would include singlets for the methoxy group protons, doublets for the vinylic protons of the propenoic acid chain, and signals corresponding to the aromatic protons.

-

¹³C NMR: Carbon signals for the methoxy groups, the aromatic ring carbons, the vinylic carbons, and the carboxylic acid carbon are anticipated.

-

Infrared (IR): Characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A general and widely applicable method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as ethanol.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, treat with a small amount of activated charcoal and filter hot.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed using reverse-phase HPLC.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined from the UV-Vis spectrum (typically around 280-320 nm for cinnamic acids) |

| Injection Volume | 10 µL |

Biological Activity

This compound has been identified as an effective antioxidant.[1] Its mechanism of action involves the scavenging of reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals. This antioxidant capacity is a key contributor to its potential applications in preventing oxidative damage in biological systems.

While specific quantitative antioxidant data (e.g., IC₅₀ values from DPPH or ABTS assays) for this compound are not widely reported, the general activity of cinnamic acid derivatives suggests its potential in mitigating oxidative stress.

Potential Signaling Pathway Involvement

Based on its antioxidant properties, this compound may influence cellular signaling pathways that are sensitive to the redox state of the cell. One such pathway is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.

In this proposed mechanism, this compound reduces the cellular levels of ROS. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When ROS levels decrease due to the action of this compound, Keap1 is not oxidized, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress. It is important to note that this is a hypothesized pathway based on the known antioxidant properties of the compound, and direct experimental evidence for this compound's interaction with the Nrf2-Keap1 pathway is required for confirmation.

Conclusion

This compound is a promising natural product with significant antioxidant properties. Its chemical structure and physicochemical characteristics make it a viable candidate for further investigation in the development of new therapeutic agents and as a functional ingredient in various consumer products. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of its chemistry and potential biological relevance. Further research is warranted to fully elucidate its mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trimethoxycinnamic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-Trimethoxycinnamic acid in common organic solvents. Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound remains largely unavailable. This document summarizes the limited available information, provides context based on the solubility of structurally similar compounds, outlines a general experimental protocol for determining solubility, and discusses the logical factors influencing the solubility of this compound.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their various biological activities. Understanding the solubility of this compound in different organic solvents is crucial for its extraction, purification, formulation, and application in research and drug development. The placement of three methoxy groups on the phenyl ring at the 2, 4, and 6 positions significantly influences its physicochemical properties, including its solubility.

Quantitative Solubility Data

A thorough and systematic search of available scientific databases and literature yielded no specific quantitative data on the solubility of this compound in common organic solvents. The following table reflects this lack of data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Methanol | Not Available | Not Available | Not Available | Not Available |

| Ethanol | Not Available | Not Available | Not Available | Not Available |

| Acetone | Not Available | Not Available | Not Available | Not Available |

| Ethyl Acetate | Not Available | Not Available | Not Available | Not Available |

| Dichloromethane | Not Available | Not Available | Not Available | Not Available |

| Chloroform | Not Available | Not Available | Not Available | Not Available |

| Toluene | Not Available | Not Available | Not Available | Not Available |

| Hexane | Not Available | Not Available | Not Available | Not Available |

Qualitative Solubility Information

While quantitative data is absent, some qualitative inferences about the solubility of this compound can be drawn from available literature:

-

Synthesis and Purification: The synthesis of (E)-2,4,6-Trimethoxycinnamic acid has been described, with purification carried out using silica-gel flash chromatography with a petroleum ether/ethyl acetate eluent.[1] This suggests that the compound has some degree of solubility in these less polar and moderately polar solvent systems.

-

Physical State: It is described as a pale yellow solid.[2]

Solubility of Structurally Similar Compounds

In the absence of direct data, examining the solubility of isomeric trimethoxycinnamic acids can provide valuable insights. For instance, a study on 3,4,5-Trimethoxycinnamic acid provides detailed solubility data in various solvents. While not a direct substitute, this information can offer a comparative reference for estimating the potential solubility behavior of the 2,4,6-isomer.

Experimental Protocol for Solubility Determination

To address the gap in available data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in g/L, mg/mL, or mol/L.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: General workflow for solubility determination.

The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these logical relationships.

Caption: Factors influencing solubility.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. The notable absence of quantitative data highlights a significant knowledge gap for this compound. Researchers and drug development professionals are encouraged to perform experimental determinations to fill this gap. The provided experimental protocol offers a standardized approach for such measurements. Understanding the interplay of solute, solvent, and system properties, as visualized in the provided diagram, will be essential in selecting appropriate solvents for various applications involving this compound.

References

Spectroscopic and Synthetic Profile of 2,4,6-Trimethoxycinnamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,4,6-Trimethoxycinnamic acid. While comprehensive experimental spectroscopic data for this specific isomer is not widely available in published literature, this document aggregates known properties and presents detailed data for the closely related and well-studied isomer, 3,4,5-Trimethoxycinnamic acid, as a valuable comparative reference. Furthermore, a general, robust protocol for the synthesis of trimethoxycinnamic acids via Knoevenagel condensation is detailed.

Compound Overview: this compound

This compound is a derivative of cinnamic acid characterized by three methoxy groups at positions 2, 4, and 6 of the phenyl ring.[1][2] Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The specific substitution pattern of this compound imparts unique electronic and steric properties that influence its chemical reactivity and potential applications.

Chemical Properties:

| Property | Value |

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol [1] |

| CAS Number | 13063-09-7 |

| Appearance | Powder[1] |

| Purity | Min. 95%[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxycinnamic Acid

¹H NMR Data (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 12.07 | s | 1H | -COOH | |

| 7.71 | d | 1H | =CH- | 15.9 |

| 6.79 | s | 2H | Ar-H | |

| 6.37 | d | 1H | Ar-CH= | 15.9 |

| 3.90 | s | 9H | -OCH₃ |

Data sourced from publicly available spectra of 3,4,5-Trimethoxycinnamic acid.[3][4]

¹³C NMR Data of 3,4,5-Trimethoxycinnamic acid:

| Chemical Shift (δ) ppm | Assignment |

| 168.1 | -C=O |

| 153.2 | Ar-C-O |

| 145.2 | =CH- |

| 139.5 | Ar-C |

| 129.8 | Ar-C |

| 116.5 | Ar-CH= |

| 106.1 | Ar-CH |

| 60.1 | p-OCH₃ |

| 56.0 | m-OCH₃ |

Note: The assignments are based on typical chemical shifts for cinnamic acid derivatives and may require further 2D NMR analysis for unambiguous confirmation.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a cinnamic acid derivative is characterized by several key absorption bands. For a generic trimethoxycinnamic acid, the following peaks are expected:

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-2300 (broad) | O-H stretch | Carboxylic Acid |

| ~3000-2850 | C-H stretch | Methoxy, Alkene, Aromatic |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1580, ~1500 | C=C stretch | Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Aryl Ether |

These are characteristic ranges for cinnamic acids and their derivatives.[6]

Mass Spectrometry (MS)

Mass spectrometry data for trimethoxycinnamic acid would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 238.08 | [M]⁺ |

| 239.09 | [M+H]⁺ |

| 261.07 | [M+Na]⁺ |

Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and methoxy groups (-31 Da).

Experimental Protocols

Synthesis via Knoevenagel Condensation

This compound can be synthesized using the Knoevenagel condensation reaction. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve malonic acid (1.2-1.5 equivalents) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux (typically 70-90°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold water and ice.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic and a precipitate forms.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Acquire spectra in both positive and negative ion modes.

Workflow and Pathway Diagrams

The synthesis of this compound via Knoevenagel condensation can be visualized as a straightforward workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 13063-09-7 | Benchchem [benchchem.com]

- 3. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,4,5-Trimethoxycinnamic acid(90-50-6) 13C NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Potential Biological Activities of 2,4,6-Trimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in scientific research due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of three methoxy groups at the 2, 4, and 6 positions of the phenyl ring in this compound imparts unique chemical properties that may influence its biological effects.[1] This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on structurally related compounds, particularly 2,4,6-trimethoxychalcones, provides valuable insights into its potential as an anticancer agent. Chalcones are precursors of flavonoids and are known to possess diverse biological activities. The 2,4,6-trimethoxyphenyl moiety is a common feature in several synthetic chalcones with demonstrated anticancer effects.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2,4,6-trimethoxychalcone derivatives against different cancer cell lines. This data highlights the potential of the 2,4,6-trimethoxy scaffold in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [3] |

| MCF-7 (Breast Cancer) | 3.849 | [3] | |

| 2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Squamous Cell Carcinoma) | 4.97 | [4] |

| Eca-109 (Esophageal Squamous Cell Carcinoma) | 9.43 | [4] |

Potential Mechanisms of Anticancer Activity

Studies on related trimethoxy-substituted compounds suggest several potential mechanisms through which this compound might exert its anticancer effects:

-

Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Chalcone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some chalcone derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[6]

-

Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways, are often dysregulated in cancer.[1][7][8] Inhibition of these pathways is a common mechanism of action for many anticancer drugs. While direct evidence for this compound is lacking, derivatives of cinnamic acid have been shown to modulate these pathways.[6][9]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to the development of various diseases, including cancer.[10] Cinnamic acid and its derivatives have been investigated for their anti-inflammatory properties.[11] The potential anti-inflammatory effects of this compound are likely mediated through the modulation of inflammatory signaling pathways.

Potential Mechanisms of Anti-inflammatory Activity

The primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]

-

NF-κB Signaling Pathway: The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[15] It is plausible that this compound could inhibit this pathway at one or more of these steps.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[16][17][18][19][20]

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

A mixture of 2,4,6-trimethoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine is refluxed in pyridine.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled and poured into a mixture of ice and concentrated HCl to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol/water.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Signaling Pathways and Visualizations

The biological activities of this compound are likely mediated through the modulation of complex intracellular signaling networks. Based on studies of related compounds, the NF-κB, MAPK, and PI3K/Akt pathways are potential targets.

NF-κB Signaling Pathway

As a key regulator of inflammation and cell survival, the NF-κB pathway is a prime target for anti-inflammatory and anticancer drug development.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

Caption: Postulated modulation of the MAPK/ERK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling route that promotes cell survival and growth and is frequently hyperactivated in cancer.

Caption: Potential interference of this compound with the PI3K/Akt pathway.

Conclusion

While direct evidence for the biological activities of this compound is still emerging, the existing research on structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The 2,4,6-trimethoxy substitution pattern appears to be a promising scaffold for the development of novel anticancer and anti-inflammatory drugs. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of this compound and to establish its efficacy and safety in preclinical models. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,5-trimethoxybenzaldehyde, a bitter principle in plants, suppresses adipogenesis through the regulation of ERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]

- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Review of Trimethoxycinnamic Acid Isomers: Synthesis, Biological Activity, and Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxycinnamic acid (TMCA) isomers and their derivatives represent a class of phenylpropanoids with significant and diverse biological activities. Found in various medicinal plants and also accessible through chemical synthesis, these compounds have garnered considerable interest in the fields of pharmacology and drug discovery. Their structural variations, primarily the position of the three methoxy groups on the phenyl ring and the cis/trans configuration of the acrylic acid side chain, lead to a wide spectrum of biological effects. This technical guide provides a comprehensive review of the literature on trimethoxycinnamic acid isomers, focusing on their synthesis, quantitative biological data, and their modulation of key cellular signaling pathways.

Chemical Synthesis of Trimethoxycinnamic Acid Isomers

The synthesis of trimethoxycinnamic acid isomers is most commonly achieved through condensation reactions, such as the Knoevenagel, Perkin, or Wittig reactions, starting from the corresponding trimethoxybenzaldehyde. Subsequent modifications, such as esterification or amidation of the carboxylic acid group, are often employed to generate a diverse library of derivatives with potentially enhanced biological activities.

General Synthetic Approaches:

-

Knoevenagel Condensation: This reaction involves the condensation of a trimethoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. This method is widely used for the synthesis of various cinnamic acid derivatives.[1][2]

-

Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[3]

-

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes, including cinnamic acid derivatives, by reacting an aldehyde or ketone with a phosphonium ylide.[4]

Experimental Protocols:

Synthesis of 3,4,5-Trimethoxycinnamic Acid via Green Knoevenagel Condensation [2]

This protocol offers an environmentally friendly approach to the synthesis of 3,4,5-trimethoxycinnamic acid.

-

Reactants: 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equivalents) of malonic acid, and 0.66 g (0.4 equivalents) of ammonium bicarbonate are combined in a large test tube.

-

Solvent: 10 ml of ethyl acetate is added to the solid mixture.

-

Reaction Conditions: The test tube is suspended in an oil bath preheated to 140°C. The reaction mixture will evolve gas and the ethyl acetate will boil. The reaction is allowed to proceed for 2 hours, by which time the gas evolution should cease and the mixture will become a semi-solid mass.

-

Work-up: After cooling, a saturated sodium bicarbonate solution is added to dissolve the solid mass. The aqueous solution is then acidified to pH 2 with 6M HCl, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a 4:1 water:ethanol mixture to yield off-white to yellowish crystals. For higher purity, the crystals can be redissolved in saturated sodium bicarbonate solution, washed with ethyl acetate, and then re-precipitated with 6M HCl. The final product is dried to obtain pure 3,4,5-trimethoxycinnamic acid.

Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives [4]

This protocol describes a general method for the synthesis of amide derivatives from 3,4,5-trimethoxycinnamic acid.

-

Activation of Carboxylic Acid: To a stirred solution of 3,4,5-trimethoxycinnamic acid (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (HOBt) (0.68 g, 5.0 mmol), and triethylamine (TEA) (0.70 mL, 5.0 mmol) are added. The reaction mixture is stirred at room temperature for 30 minutes.

-

Amide Formation: The desired amine is then added to the reaction mixture, and the resulting solution is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is washed with brine (20 mL) and water (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography.

Biological Activities of Trimethoxycinnamic Acid Isomers

Trimethoxycinnamic acid isomers and their derivatives exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The specific biological activity is often dependent on the substitution pattern of the methoxy groups and the nature of the derivative (e.g., acid, ester, or amide).

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of trimethoxycinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |

| Ester S1 (Tyrosol ester of 3,4,5-TMCA) | MDA-MB-231 (Breast) | 46.7 | [3] |

| Ester S5 (Dihydroartemisinin ester of 3,4,5-TMCA) | PC-3 (Prostate) | 17.22 | [3] |

| SGC-7901 (Gastric) | 11.82 | [3] | |

| A549 (Lung) | 0.50 | [3] | |

| MDA-MB-435s (Melanoma) | 5.33 | [3] | |

| Ester S8 (2',5'-dimethoxychalcone ester of 3,4,5-TMCA) | A549 (Lung) | 36.7 | [3] |

| Hep 3B (Hepatocellular) | 23.2 | [3] | |

| HT-29 (Colon) | 23.8 | [3] | |

| MCF-7 (Breast) | 6.4 | [3] | |

| Amide S15 (Piplartine analogue) | MDA-MB-231 (Breast) | 6.6 | [3] |

| Amide S19 (Phenylcinnamide derivative) | U-937 (Leukemia) | 9.7 | [3] |

| HeLa (Cervical) | 38.9 | [3] | |

| Amide S20 (Etherified phenylcinnamide) | U-937 (Leukemia) | 1.8 | [3] |

| HeLa (Cervical) | 2.1 | [3] | |

| Hybrid 4b (Chalcone-hydroxamic acid hybrid of 3,4,5-TMCA) | MCF-7 (Breast) | 0.536 | [5] |

| HepG2 (Hepatocellular) | 1.206 | [5] | |

| HCT116 (Colon) | 0.897 | [5] | |

| A549 (Lung) | 1.154 | [5] |

Cholinesterase Inhibitory Activity

Certain derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 | [6] |

| BChE | 32.46 | [6] | |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 44.41 | [6] |

| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | ~46 | [6] |

| Benzyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 49.44 | [6] |

Other Biological Activities

-

Soluble Epoxide Hydrolase Inhibition: Ester derivatives of 3,4,5-TMCA isolated from Polygala tenuifolia have shown inhibitory activity against soluble epoxide hydrolase, with one compound (N5) exhibiting an IC50 value of 6.4 µM.[3]

-

Hypoxia Inducible Factor-2 (HIF-2) Inhibition: 3,4,5-Trimethoxycinnamic acid has been identified as an inhibitor of HIF-2 transcriptional activity with an EC50 value of 60.6 µM.[7]

-

Antioxidant Activity: 2,4,6-Trimethoxycinnamic acid has been synthesized and optimized for use as an antioxidant, acting as a scavenger of singlet oxygen and peroxyl radicals.[8]

Modulation of Cellular Signaling Pathways

The diverse biological effects of trimethoxycinnamic acid isomers can be attributed to their ability to modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

GABAA Receptor Signaling

3,4,5-Trimethoxycinnamic acid has been reported to exert anticonvulsant and sedative activities by acting as a GABAA/BZ receptor agonist.[3] This interaction is central to its effects on the central nervous system.

GABAA receptor agonism by 3,4,5-TMCA.

Hypoxia-Inducible Factor-2α (HIF-2α) Signaling

Hypoxia-inducible factors are transcription factors that play a crucial role in the cellular response to low oxygen levels. The α-subunits, including HIF-2α, are degraded under normoxic conditions but stabilize under hypoxia, leading to the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. 3,4,5-Trimethoxycinnamic acid has been shown to inhibit HIF-2α transcriptional activity.[7]

Inhibition of HIF-2α signaling by 3,4,5-TMCA.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. While direct evidence for the modulation of NF-κB by trimethoxycinnamic acid isomers is still emerging, related phenolic compounds like caffeic acid have been shown to inhibit this pathway.[9] This suggests a potential mechanism for the anti-inflammatory properties of TMCA isomers. The canonical NF-κB pathway is initiated by pro-inflammatory signals, leading to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

Potential inhibition of NF-κB signaling by TMCA isomers.

Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathways

The MAPK and JAK-STAT pathways are crucial for regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. While some studies on related compounds suggest a potential link, direct experimental evidence demonstrating the modulation of these pathways by trimethoxycinnamic acid isomers is limited in the current literature. Further research is needed to elucidate the specific interactions of TMCA isomers with these important signaling cascades.

Conclusion

Trimethoxycinnamic acid isomers and their derivatives are a promising class of bioactive molecules with a wide range of pharmacological activities. Their synthesis is well-established, allowing for the generation of diverse chemical libraries for drug discovery. The quantitative data on their biological activities, particularly their anticancer and cholinesterase inhibitory effects, highlight their therapeutic potential. While the modulation of the GABAA receptor and HIF-2α signaling pathways by 3,4,5-TMCA is documented, further research is required to fully understand the interactions of various TMCA isomers with other key signaling pathways, such as NF-κB, MAPK, and JAK-STAT. Such studies will be instrumental in the development of novel and targeted therapies based on the trimethoxycinnamic acid scaffold.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]

- 7. A New Hypoxia Inducible Factor-2 Inhibitory Pyrrolinone Alkaloid from Roots and Stems of Piper sarmentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Trimethoxycinnamic acid (CAS No. 13063-09-7)[1]. It is intended to be a crucial resource for laboratory personnel and drug development professionals working with this compound. The following sections detail toxicological data, handling precautions, emergency procedures, and relevant biological pathways.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information presented herein is a consolidation of data from SDS of structurally similar isomers, including 2,3,4-, 2,4,5-, and 3,4,5-Trimethoxycinnamic acid, and should be used as a guide with this limitation in mind.

Section 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 13063-09-7 | [1] |

| Molecular Formula | C12H14O5 | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Powder | [2] |

| Color | Light yellow to off-white | [2] |

| Odor | No information available | [2] |

Section 2: Hazard Identification and Toxicological Summary

Based on data for its isomers, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Toxicological Data Summary (Based on Isomer Data)

| Hazard | Classification | Details | Reference |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |

| Acute Toxicity | No data available | No acute toxicity information is available for this specific product or its isomers. | [3] |

| Carcinogenicity | No data available | Not classified as a carcinogen by IARC, ACGIH, or NTP. | |

| Germ Cell Mutagenicity | No data available | [3] | |

| Reproductive Toxicity | No data available | [3] |

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

-

P264: Wash skin thoroughly after handling[2].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Section 3: Handling and Storage

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166)[2].

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use[2].

-

Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required. For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA approved respirator[2].

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

-

Keep away from heat and sources of ignition.

Section 4: Accidental Release and First Aid Measures

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

First Aid:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention[2].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[2].

-

Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention[2].

Section 5: Experimental Protocols

General Synthesis Procedure (Knoevenagel Condensation):

This protocol is a general representation of the synthesis of cinnamic acid derivatives and should be adapted and optimized for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde, malonic acid, and a base catalyst (e.g., pyridine, piperidine, or ammonium bicarbonate) in a suitable solvent (e.g., ethanol, pyridine, or ethyl acetate).

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 6: Biological Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit various biological activities, including antioxidant and anti-inflammatory effects. The following diagrams illustrate the key signaling pathways potentially modulated by this compound based on studies of related compounds.

Antioxidant Activity via Nrf2-ARE Pathway

Cinnamic acid derivatives can induce an antioxidant response by activating the Nrf2-ARE signaling pathway. This leads to the expression of antioxidant enzymes that protect the cell from oxidative stress[4][5].

Caption: Nrf2-ARE antioxidant signaling pathway.

Anti-inflammatory Activity via NF-κB Pathway

Trimethoxycinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression[6].

Caption: NF-κB mediated anti-inflammatory pathway.

References

- 1. 13063-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Trimethoxycinnamic Acid via Knoevenagel Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This application note provides a detailed protocol for the synthesis of 2,4,6-Trimethoxycinnamic acid, a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The procedure described is a Doebner modification of the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde (2,4,6-Trimethoxybenzaldehyde) with an active methylene compound (malonic acid) in the presence of a basic catalyst system, typically pyridine and piperidine. This method is widely employed for the synthesis of α,β-unsaturated carboxylic acids.[1][2]

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds via the Knoevenagel condensation of 2,4,6-Trimethoxybenzaldehyde with malonic acid. The reaction is catalyzed by piperidine, with pyridine serving as both a basic catalyst and a solvent. The reaction is followed by decarboxylation to yield the final cinnamic acid derivative. For optimal yields, an excess of malonic acid is typically used.[3]

Table 1: Reactant Properties and Molar Ratios

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 2,4,6-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 1 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 2 |

| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |

| Piperidine | C₅H₁₁N | 85.15 | Catalyst |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[3][4]

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methyl ethyl ketone (for recrystallization)

-

Deionized water

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde (1 mole equivalent) and malonic acid (2 mole equivalents).[3]

-

Addition of Solvent and Catalyst: Add pyridine to the flask to dissolve the reactants, with gentle warming if necessary. Once a homogenous solution is obtained, add a catalytic amount of piperidine (approximately 0.1 mole equivalent relative to the aldehyde).

-

Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature for 1 hour.[3] Subsequently, increase the temperature to reflux (approximately 110-115°C) and continue heating for an additional 3 hours.[3] The evolution of carbon dioxide should be observed during the reaction.[3]

-

Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a large volume of cold water (approximately 10 times the volume of pyridine used). Acidify the mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2). A precipitate of the crude this compound will form.

-

Workup - Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water to remove residual pyridine and other water-soluble impurities.

-

Purification - Base Wash: Dissolve the crude acid in an aqueous solution of sodium hydroxide. Filter the resulting solution to remove any insoluble impurities.

-

Purification - Reprecipitation: Acidify the filtrate with concentrated hydrochloric acid with stirring to reprecipitate the purified this compound.

-

Purification - Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70°C.

-

Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent such as methyl ethyl ketone.[3]

Table 2: Summary of Reaction Conditions and Expected Yield

| Parameter | Value |

| Reaction Temperature | 80-85°C (1 hr), then reflux (3 hrs) |

| Reaction Time | 4 hours |

| Solvent | Pyridine |

| Catalyst | Piperidine |

| Expected Yield | 85-95% (based on similar syntheses)[3] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Pyridine is a flammable, harmful, and carcinogenic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Piperidine is a flammable, toxic, and corrosive liquid. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

-

The reaction generates carbon dioxide, which can cause pressure buildup. Ensure the reaction is not conducted in a sealed vessel.

Characterization

The final product can be characterized by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the chemical structure of this compound.

Troubleshooting

-

Low Yield:

-

Ensure an excess of malonic acid is used.[3]

-

Verify that the reaction temperatures and times are followed accurately.

-

Ensure all reactants are of high purity and the pyridine is anhydrous.

-

-

Incomplete Reaction:

-

Monitor the reaction by TLC to ensure the starting aldehyde is consumed.

-

If the reaction stalls, a slight extension of the reflux time may be necessary.

-

-

Product Contamination:

-

Thorough washing of the crude and purified product is crucial to remove residual pyridine and other impurities.

-

If the product is still impure after reprecipitation, recrystallization from a suitable solvent is recommended.[3]

-

References

HPLC method for purification of 2,4,6-Trimethoxycinnamic acid

An Application Note and Protocol for the Preparative HPLC Purification of 2,4,6-Trimethoxycinnamic Acid

Application Note

Introduction

This compound is a substituted derivative of cinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. Its structural complexity and potential for isomerization necessitate a robust purification method to ensure high purity for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures. This application note describes a preparative reverse-phase HPLC method for the effective purification of this compound.

Method Overview

A reverse-phase HPLC method was developed for the purification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid to ensure good peak shape and resolution. This method is scalable for preparative purposes, allowing for the isolation of the target compound with high purity.

Key Features:

-

High Resolution: The method provides excellent separation of this compound from potential impurities.

-

Scalability: The analytical method can be readily scaled up to a preparative scale for the purification of larger quantities of the compound.[1][2]

-

High Purity: The optimized protocol is capable of yielding this compound with a purity exceeding 98%.[3]

Experimental Protocols

1. Sample Preparation

-

Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is recommended to ensure compatibility with the mobile phase.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following parameters are recommended for the purification of this compound. Optimization may be required based on the specific instrumentation and the nature of the impurities in the sample.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-70% B over 20 min | 30-70% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection Wavelength | 280 nm | 280 nm |

| Injection Volume | 10 µL | 1-5 mL (depending on sample concentration) |

| Column Temperature | 30 °C | 30 °C |

3. Purification Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample onto the column.

-

Chromatographic Separation: Run the gradient program as specified in the table above.

-

Fraction Collection: Collect the fraction corresponding to the this compound peak based on the retention time observed during an analytical run.

-

Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Data Presentation

Table 1: Representative Purification Data

| Compound | Retention Time (min) | Purity (%) | Recovery (%) |

| This compound | 15.2 | >98 | ~90 |

| Impurity 1 | 12.8 | - | - |

| Impurity 2 | 17.5 | - | - |

Visualizations

Caption: Experimental workflow for the HPLC purification of this compound.

Caption: Logical relationship of key parameters for the HPLC purification method.

References

- 1. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the chinese medicinal herb Rheum officinale Baill. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidaion of 2,4,6-Trimethoxycinnamic Acid via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamic acids and their derivatives are a class of organic compounds widely found in the plant kingdom and are of significant interest in drug development and materials science due to their diverse biological activities. The precise determination of their molecular structure is crucial for understanding their function and for quality control in synthesis. NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides unambiguous structural information through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations. This application note details the necessary protocols for sample preparation, NMR data acquisition, and interpretation for the structural elucidation of 2,4,6-trimethoxycinnamic acid.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and related compounds:

-

Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and a higher concentration for ¹³C NMR, ideally as much as will dissolve to form a saturated solution.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for cinnamic acid derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (e.g., carboxylic acid and hydroxyl groups).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[1]

-

Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm. However, modern spectrometers can also reference the spectra to the residual solvent signal.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Spectroscopy (for detailed structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

Data Presentation and Interpretation

While specific data for this compound is not provided in the search results, the following tables present the ¹H and ¹³C NMR data for the analogous compound 3,4,5-trimethoxycinnamic acid in CDCl₃, which serves as a valuable example.[2][3]

¹H NMR Data for 3,4,5-Trimethoxycinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.07 | br. s | - | 1H | Carboxylic Acid (-COOH) |

| 7.71 | d | 15.9 | 1H | Vinylic Proton (β-H) |

| 6.79 | s | - | 2H | Aromatic Protons (Ar-H) |

| 6.37 | d | 15.9 | 1H | Vinylic Proton (α-H) |

| 3.90 | s | - | 9H | Methoxy Protons (-OCH₃) x 3 |

Data obtained from CDCl₃ solution.[2][3]

¹³C NMR Data for 3,4,5-Trimethoxycinnamic Acid

| Chemical Shift (δ) ppm | Assignment |

| 172.4 | Carbonyl Carbon (-C OOH) |

| 153.4 | Aromatic Carbon (C-OCH₃) x 2 |

| 147.0 | Vinylic Carbon (β-C) |

| 140.5 | Aromatic Carbon (C-OCH₃) |

| 129.4 | Aromatic Carbon (ipso-C) |

| 116.4 | Vinylic Carbon (α-C) |

| 105.5 | Aromatic Carbon (CH) x 2 |

| 60.9 | Methoxy Carbon (para--OCH₃) |

| 56.1 | Methoxy Carbon (meta--OCH₃) x 2 |

Data obtained from CDCl₃ solution.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a substituted cinnamic acid using NMR spectroscopy.

Caption: Workflow for NMR structural elucidation.

Molecular Structure and Key NMR Correlations

This diagram shows the molecular structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments, which are essential for confirming the connectivity of the atoms.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules such as this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure of substituted cinnamic acids. The provided data for an analogous compound and the illustrative diagrams of the workflow and molecular correlations serve as a comprehensive guide for scientists in the field.

References

Application Notes and Protocols: In Vitro Antioxidant Activity of 2,4,6-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant properties.[1][2][3] The antioxidant capacity of these compounds is largely attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the phenyl ring, which can stabilize free radicals.[1] The methoxy groups are known to be electron-donating, which can enhance the radical scavenging ability of the phenolic compounds.

Data Presentation

As of the latest literature review, specific quantitative in vitro antioxidant activity data for this compound from DPPH, ABTS, and FRAP assays has not been published. The following tables are structured for researchers to populate with their experimental data. For context, reported values for the related isomer 3,4,5-Trimethoxycinnamic acid are included where found.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Standard Reference |

| This compound | Data not available | Ascorbic Acid / Trolox |

| 3,4,5-Trimethoxycinnamic acid | Data not available | Ascorbic Acid / Trolox |

| Ascorbic Acid (Example Value) | ~5 | - |

| Trolox (Example Value) | ~8 | - |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | IC50 (µg/mL) | Standard Reference |

| This compound | Data not available | Ascorbic Acid / Trolox |

| 3,4,5-Trimethoxycinnamic acid | Data not available | Ascorbic Acid / Trolox |

| Ascorbic Acid (Example Value) | ~2 | - |

| Trolox (Example Value) | ~4 | - |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | FRAP Value (µM Fe(II)/g) | Standard Reference |

| This compound | Data not available | Ferrous Sulfate / Trolox |

| 3,4,5-Trimethoxycinnamic acid | Data not available | Ferrous Sulfate / Trolox |

| Trolox (Example Value) | ~1500 | - |

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (capable of reading at 517 nm)

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

-

Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test sample or standard to the corresponding wells.

-

For the blank, add 100 µL of methanol instead of the sample.